molecular formula C29H32O7 B3096915 2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose CAS No. 129214-38-6

2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose

Cat. No.: B3096915
CAS No.: 129214-38-6
M. Wt: 492.6 g/mol
InChI Key: CIYOOYKJZYSBTB-PNHLWVRCSA-N
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Description

2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose is a complex carbohydrate derivative. It is a modified form of D-mannose, a sugar that plays a crucial role in human metabolism, particularly in glycosylation processes. This compound is often used in synthetic organic chemistry, especially in the synthesis of glycosides and other carbohydrate-based molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose typically involves multiple steps. One common method includes the protection of hydroxyl groups on D-mannose using benzyl groups, followed by acetylation. For instance, the compound can be synthesized by treating D-mannose with benzyl chloride in the presence of a base to form 3,4,6-tri-O-benzyl-D-mannose. This intermediate is then acetylated using acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve automated processes and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can replace the acetyl or benzyl groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose involves its role in glycosylation processes. It acts as a donor molecule in glycosylation reactions, where it transfers its sugar moiety to acceptor molecules. This process is crucial for the formation of glycoproteins and other glycoconjugates, which are essential for various biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose is unique due to its specific protective groups and acetylation pattern, which make it particularly useful in certain synthetic pathways and glycosylation reactions. Its structure allows for selective reactions, making it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .

Properties

IUPAC Name

[(2S,3S,4S,5R,6R)-2-hydroxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7/c1-21(30)35-28-27(34-19-24-15-9-4-10-16-24)26(33-18-23-13-7-3-8-14-23)25(36-29(28)31)20-32-17-22-11-5-2-6-12-22/h2-16,25-29,31H,17-20H2,1H3/t25-,26-,27+,28+,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYOOYKJZYSBTB-PNHLWVRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose
Reactant of Route 2
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose
Reactant of Route 3
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose
Reactant of Route 4
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose
Reactant of Route 5
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose
Reactant of Route 6
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose

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